5-Bromo-2-(ethylamino)nicotinonitrile

説明

5-Bromo-2-(ethylamino)nicotinonitrile is a chemical compound with the CAS number 1346541-88-5 . Its molecular weight is 226.08 . The IUPAC name for this compound is 5-bromo-2-(ethylamino)nicotinonitrile .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-(ethylamino)nicotinonitrile is 1S/C8H8BrN3/c1-2-11-8-6(4-10)3-7(9)5-12-8/h3,5H,2H2,1H3,(H,11,12) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

5-Bromo-2-(ethylamino)nicotinonitrile has a molecular weight of 226.08 . More detailed physical and chemical properties were not found in the available resources.科学的研究の応用

Medicine: Potential Therapeutic Applications

5-Bromo-2-(ethylamino)nicotinonitrile may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds. Its structure could be utilized in the development of drugs targeting specific receptors or enzymes within the body. The bromine atom presents in the compound offers opportunities for further functionalization, which is a common strategy in medicinal chemistry to optimize drug properties .

Agriculture: Pesticide and Fungicide Synthesis

In agriculture, this compound could be explored for the synthesis of novel pesticides or fungicides. The presence of the nitrile group could be reactive towards certain pests or plant pathogens, potentially leading to the development of new treatments that protect crops from diseases and pests .

Material Science: Advanced Material Development

The compound’s unique structure might be valuable in material science, particularly in the creation of organic electronic materials. Its potential to act as a ligand for metal-organic frameworks (MOFs) could be investigated, which are used for gas storage, separation, and catalysis .

Environmental Science: Pollutant Detection and Removal

5-Bromo-2-(ethylamino)nicotinonitrile could be used in environmental science for the detection and removal of pollutants. Its chemical structure could interact with specific contaminants, facilitating their capture and breakdown, thus aiding in water and soil purification processes .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound might be used in enzyme inhibition studies due to its potential to bind to active sites of enzymes. This could provide insights into enzyme mechanisms and help in the design of inhibitors that could regulate biochemical pathways .

Pharmacology: Drug Discovery and Development

In pharmacology, 5-Bromo-2-(ethylamino)nicotinonitrile could be valuable in drug discovery and development processes. Its structure could be modified to enhance its interaction with biological targets, leading to the creation of new therapeutic agents .

Analytical Chemistry: Chromatography and Spectroscopy

This compound could play a role in analytical chemistry as a standard or reagent in chromatographic techniques and spectroscopy. Its distinct spectral properties could be useful for calibration purposes and in the development of analytical methods .

Organic Synthesis: Building Block for Complex Molecules

Finally, in organic synthesis, 5-Bromo-2-(ethylamino)nicotinonitrile could be employed as a building block for the construction of complex molecules. Its reactivity, particularly the bromine atom, allows for various coupling reactions that can lead to diverse organic structures .

Safety and Hazards

作用機序

Target of Action

The primary target of 5-Bromo-2-(ethylamino)nicotinonitrile is the protein MK-2 . This protein plays a crucial role in cellular processes, including inflammation and cell proliferation .

Mode of Action

5-Bromo-2-(ethylamino)nicotinonitrile interacts with its target protein MK-2 through a binding mechanism . The compound’s interaction with MK-2 results in minimal conformation deviation, as demonstrated by principal components, reaction coordinate work profile, and residue correlation profiling .

特性

IUPAC Name |

5-bromo-2-(ethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-2-11-8-6(4-10)3-7(9)5-12-8/h3,5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYOFQWUPVEXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=N1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50734949 | |

| Record name | 5-Bromo-2-(ethylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(ethylamino)nicotinonitrile | |

CAS RN |

1346541-88-5 | |

| Record name | 5-Bromo-2-(ethylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

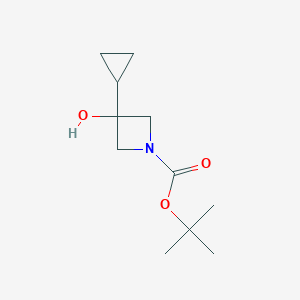

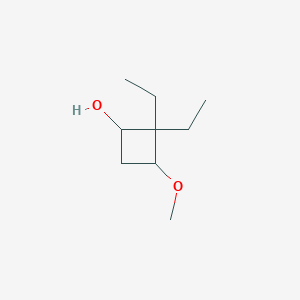

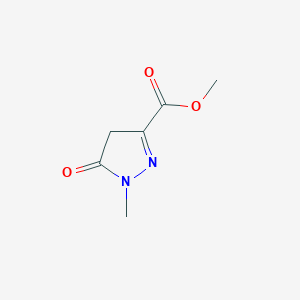

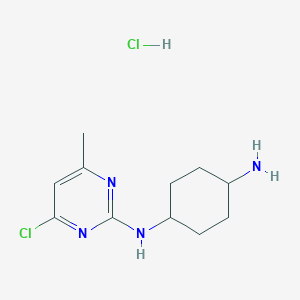

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester](/img/structure/B1455858.png)

![3-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1455861.png)

![2-[(Cyclobutylmethyl)amino]propan-1-ol](/img/structure/B1455867.png)